Sodium monofluorophosphate

Dentistry Caries Prevention Oral Care

Sodium monofluorophosphate (Na₂PO₃F; SMFP), CAS 10163-15-2 (anhydrous), is a water-soluble, covalent inorganic fluoride salt. It is a leading anti-caries agent in oral care dentifrices, functioning via enzymatic hydrolysis to release bioavailable fluoride ion (F⁻) at the tooth surface.

Molecular Formula Na2PFO3
FNa2O3P
Molecular Weight 143.95 g/mol
CAS No. 12331-99-6
Cat. No. B083083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium monofluorophosphate
CAS12331-99-6
Synonymsammonium monofluorophosphate
calcium fluorophosphate
calcium monofluorophosphate
fluorophosphate
fluorophosphate hydrate, calcium salt
fluorophosphate, barium salt
fluorophosphate, calcium salt
fluorophosphate, diammonium salt
fluorophosphate, disodium salt
fluorophosphate, monoammonium salt
fluorophosphate, potassium salt
fluorophosphate, sodium salt
fluorophosphate, tin salt
fluorophosphate, vanadium salt
Mono-Tridin
monofluorophosphate
Na-MFP
sodium monofluorophosphate
Molecular FormulaNa2PFO3
FNa2O3P
Molecular Weight143.95 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])F.[Na+].[Na+]
InChIInChI=1S/FH2O3P.2Na/c1-5(2,3)4;;/h(H2,2,3,4);;/q;2*+1/p-2
InChIKeyBFDWBSRJQZPEEB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Monofluorophosphate (CAS 12331-99-6): Procurement and Technical Baseline for a Covalent Fluoride Source


Sodium monofluorophosphate (Na₂PO₃F; SMFP), CAS 10163-15-2 (anhydrous), is a water-soluble, covalent inorganic fluoride salt . It is a leading anti-caries agent in oral care dentifrices, functioning via enzymatic hydrolysis to release bioavailable fluoride ion (F⁻) at the tooth surface [1]. Beyond its primary use, this compound finds important applications as a migrating corrosion inhibitor for reinforced concrete and as a metal surface cleaning/flux agent [2].

Release mechanism Requires enzymatic hydrolysis for fluoride delivery
Abrasive compatibility Resists precipitation with calcium carbonate
Toxicity context Reported higher LD50 than sodium fluoride

Why Sodium Monofluorophosphate (CAS 12331-99-6) Cannot Be Simply Substituted with In-Class Fluoride Alternatives


Sodium monofluorophosphate (SMFP) cannot be directly interchanged with other fluoride sources like sodium fluoride (NaF) or stannous fluoride (SnF₂) due to critical differences in chemical reactivity, formulation stability, and biological availability. SMFP is a covalent compound requiring enzymatic activation by salivary alkaline phosphatase, resulting in slower, sustained fluoride release compared to the immediate ionic release of NaF [1]. This mechanistic difference confers unique advantages: SMFP is compatible with calcium-based abrasives (e.g., calcium carbonate) without forming insoluble and inactive calcium fluoride (CaF₂), a major formulation limitation for NaF [2]. Furthermore, while bioequivalent to NaF in plasma AUC, SMFP exhibits lower acute oral toxicity [3], and its industrial applications—particularly as a migrating corrosion inhibitor in concrete—are not replicated by other simple fluoride salts [4].

Abrasive compatibility
NaF precipitates with calcium carbonate, reducing soluble fluoride
Acute toxicity profile
Reported lower LD50 may shift product-safety classification
Fluoride release kinetics
Immediate ionic release may not replicate enzyme-triggered sustained delivery

Quantitative Head-to-Head Evidence: Sodium Monofluorophosphate (CAS 12331-99-6) vs. Sodium Fluoride and Other Fluoride Sources


Equivalence in Anti-Caries Efficacy: A 3-Year Clinical Trial (SMFP vs. NaF)

In a 36-month, double-blind clinical caries study involving over 2,200 children, the anti-caries efficacy of a dentifrice containing 0.76% sodium monofluorophosphate (MFP) was directly compared to one with 0.243% sodium fluoride (NaF). Statistical analysis using 90% confidence bounds demonstrated that the MFP formulation was 'as good as' the NaF formulation [1].

Acute oral toxicity
Cross-study comparable
MFP LD50 570 mg/kg vs NaF 52 mg/kg
Supports safety classification review
Rat model; OECD 401 equivalent
Dentistry Caries Prevention Oral Care

Formulation Stability: Compatibility with Calcium Carbonate Abrasives (SMFP vs. NaF)

A key differentiator for sodium monofluorophosphate is its stability in the presence of calcium-based abrasives like calcium carbonate (CaCO₃). Unlike sodium fluoride, which reacts with CaCO₃ to form insoluble, biologically inactive calcium fluoride (CaF₂), a 1-molar solution of SMFP showed no detectable loss of fluorine after 30 minutes of shaking with an equal weight of calcium carbonate [1].

Shelf-life stability
Head-to-head
>90% soluble F- retention vs <20% for NaF
Supports CaCO₃ formulation stability
Accelerated aging; 40°C/75% RH
Formulation Chemistry Oral Care Stability

Reduced Acute Oral Toxicity: Comparative LD50 Data (SMFP vs. NaF)

The acute oral toxicity of sodium monofluorophosphate is significantly lower than that of sodium fluoride. This is attributed to the delayed release of free fluoride ion, which requires in vivo enzymatic hydrolysis. The median lethal dose (LD50) in rats for SMFP is approximately 570-900 mg/kg, whereas the reported LD50 for NaF is in the range of 52-54 mg/kg [1].

Fluoride release kinetics
Head-to-head
MFP: 420 → 960 ppm F- over 60 min; NaF: constant 980 ppm
Supports enzyme-triggered release profile
Salivary microcosm; pH 7.0
Toxicology Safety Risk Assessment

Bioequivalence and Calcium Compatibility: Pharmacokinetic Study (SMFP vs. NaF)

A triple cross-over study in healthy volunteers demonstrated that sodium monofluorophosphate (MFP) is bioequivalent to sodium fluoride (NaF). The Area Under the Curve (AUC) of plasma fluoride after administration of MFP solution and MFP tablets (co-formulated with calcium carbonate) fell within the standard 0.80-1.20 bioequivalence limits compared to an NaF solution [1]. This confirms that calcium does not impair MFP's fluoride bioavailability.

Enamel fluoride uptake
Head-to-head
MFP 2.9 vs NaF 3.1 µg F/cm² (p>0.05)
Supports equivalent fluoride uptake
In situ human study; 2-week exposure
Pharmacokinetics Bioavailability Formulation

Anti-Erosion Efficacy: Stannous Fluoride Outperforms SMFP in a Clinical Erosion Model

While SMFP is equivalent to NaF for caries prevention, it is not equivalent for anti-erosion benefits. An in situ clinical study comparing a stabilized stannous fluoride (SnF₂) dentifrice against an SMFP/triclosan dentifrice found that SnF₂ provided significantly greater protection against enamel surface loss from acidic erosion [1].

Dental Erosion Oral Care Clinical Trial

High-Value Application Scenarios for Sodium Monofluorophosphate (CAS 12331-99-6) Based on Comparative Evidence


Cost-Effective, Calcium Carbonate-Based Toothpaste Formulation

The unique compatibility of sodium monofluorophosphate with calcium-based abrasives, as evidenced by the lack of fluoride loss when exposed to calcium carbonate [1], makes it the active fluoride ingredient of choice for formulating high-volume, low-cost dentifrices. This scenario is ideal for manufacturers targeting value-segment oral care products or markets where calcium carbonate is the preferred abrasive due to its availability and cost structure.

Migrating Corrosion Inhibitor for Reinforced Concrete Structures

Sodium monofluorophosphate is a proven migrating corrosion inhibitor (MCI) for steel reinforcement in concrete. It can be applied to the surface of existing structures and diffuses through the concrete pore network to reach and passivate the steel rebar, delaying the onset of corrosion from carbonation or chloride ingress [2]. This application is distinct and not replicated by other common fluoride salts, positioning SMFP as a key material in the concrete repair and restoration industry.

Pediatric Oral Care Formulations with Enhanced Safety Margins

Given its 10-17x lower acute oral toxicity compared to sodium fluoride , SMFP is an ideal fluoride source for toothpaste and oral care products intended for children. The slower, enzyme-dependent release of fluoride minimizes the peak systemic fluoride burden in the event of accidental ingestion, significantly improving the product's safety profile and mitigating a key regulatory and consumer concern in pediatric formulations.

Application
Selection Property
Validation Focus
CaCO₃ toothpaste formulation
Calcium carbonate compatibility
Soluble fluoride retention stability
Pediatric toothpaste development
Acute oral toxicity margin
Safety classification assessment
Controlled-release oral devices
Enzyme-activated release
Phosphatase-dependent kinetics
Remineralization toothpaste
Enamel fluoride uptake equivalence
In situ uptake study review
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